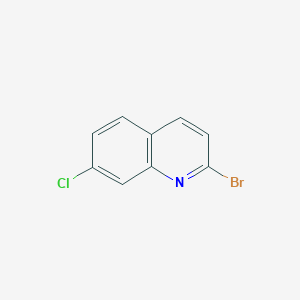

2-Bromo-7-chloroquinoline

Übersicht

Beschreibung

2-Bromo-7-chloroquinoline is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinolines and their derivatives have been extensively studied due to their pharmacological properties, including antiplasmodial activity, which is the ability to combat Plasmodium falciparum, the parasite responsible for malaria . The presence of bromo and chloro substituents on the quinoline nucleus can significantly influence the biological activity of these compounds.

Synthesis Analysis

The synthesis of halogenated quinolines, such as this compound, often involves multi-step reactions that may include condensation, cyclization, and halogenation steps. For instance, the Knorr synthesis is a well-known method for preparing quinoline derivatives, which involves the condensation of β-keto esters with anilines followed by cyclization . Similarly, regioselective synthesis methods have been developed to introduce bromine atoms onto the quinoline ring, as demonstrated by the formal [4 + 2]-cycloaddition between N-aryliminium ions and bromoalkynes . These methods highlight the versatility and adaptability of synthetic strategies to obtain various halogenated quinoline derivatives.

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms attached at specific positions. The crystal structure and molecular interactions of related compounds, such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, have been analyzed, revealing the importance of hydrogen bonds and π-stacking interactions in stabilizing the crystal packing . Vibrational spectroscopic investigations and computational studies, such as density functional theory (DFT), have been employed to understand the structural parameters and normal modes of vibration of similar compounds like 7-bromo-5-chloro-8-hydroxyquinoline .

Chemical Reactions Analysis

Halogenated quinolines can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, to form bromonium ylides . The regioselectivity of halogenation reactions has also been studied, showing that the position of halogenation can be influenced by the reaction medium and the structure of the quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The introduction of bromine and chlorine atoms can affect the compound's reactivity, boiling point, melting point, and solubility. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, have been investigated using DFT to reveal insights into the reactivity and interaction of these compounds with biological targets . Additionally, the synthesis and characterization of intermediates, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, provide valuable information about the reactivity and potential applications of these compounds in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Bromo-7-chloroquinoline and its related compounds have been a subject of interest in chemical research due to their versatile applications. Recent advances in the chemistry of such quinoline derivatives highlight their use in synthesizing various quinoline ring systems and reactions to construct fused or binary heterocyclic systems. These compounds have significant importance in the development of new chemical entities and intermediates in organic synthesis (Hamama et al., 2018).

Applications in Biomedical Research

This compound derivatives have been explored for their potential in biomedical research. For instance, certain 4-amino-7-chloroquinoline derivatives have shown promising results in antituberculosis activities. Some of these compounds displayed significant activity against Mycobacterium tuberculosis, comparable to first and second-line drugs used to treat tuberculosis (Carmo et al., 2011). Furthermore, derivatives of 7-chloroquinoline have been synthesized and evaluated for their antimicrobial and antimalarial activities, indicating their potential as therapeutic agents in infectious diseases (Aboelnaga & El-Sayed, 2018).

Photoprotective Applications

The photolytic properties of certain quinoline derivatives, such as 8-Bromo-7-hydroxyquinoline, have been studied for their use as photoremovable protecting groups. These compounds can be photolyzed under physiological conditions to release functional groups found in bioactive molecules. Their stability and low fluorescence make them suitable for studies in cell physiology and tissue culture (Zhu et al., 2006).

Structural and Crystallographic Studies

The structural and crystallographic properties of bromo- and chloro-quinoline derivatives have been extensively studied. Investigations using techniques like X-ray diffraction and density functional theory (DFT) have provided insights into the molecular structures and physicochemical properties of these compounds, which are crucial for their application in various fields of chemistry and material science (Zhou et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 8-Bromo-2-chloroquinoline, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The development in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity is a focus of ongoing research .

Eigenschaften

IUPAC Name |

2-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMIDBWHBBLQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

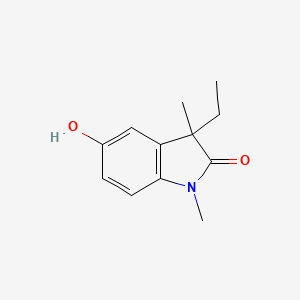

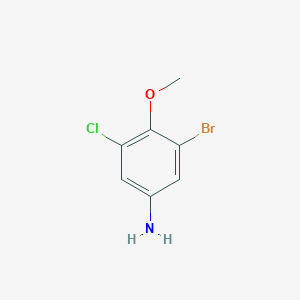

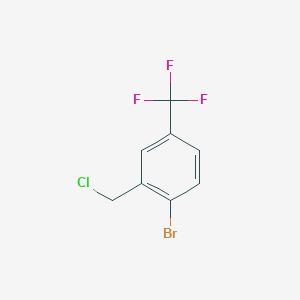

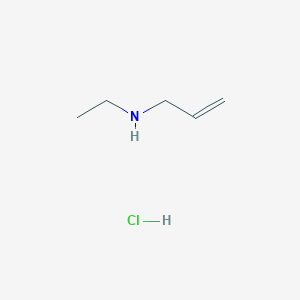

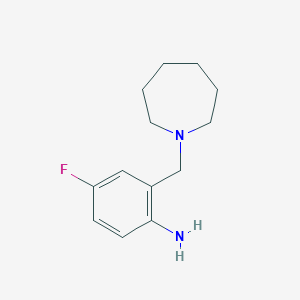

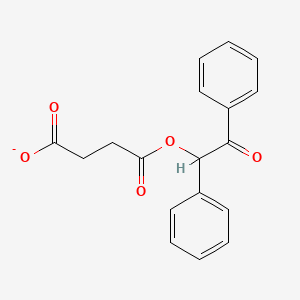

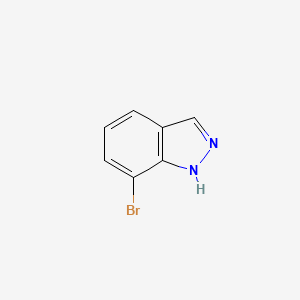

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)